molecular formula C21H32O6 B2403828 Isonanangenine B CAS No. 1623153-14-9

Isonanangenine B

Cat. No.: B2403828
CAS No.: 1623153-14-9
M. Wt: 380.481
InChI Key: WQPFOWNSHXWLAY-NFWXSOHESA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

[(5R,5aS,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-18(24)26-12-21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPFOWNSHXWLAY-NFWXSOHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C=C2C(=O)OCC2(C3(C1C(CCC3O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@H]1C=C2C(=O)OC[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isonanangenine B involves several steps, starting from the extraction of the compound from the fungal source. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the compound is typically isolated using chromatographic techniques and characterized by spectroscopic methods such as NMR and mass spectrometry .

Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from the natural fungal source, Aspergillus nanangensis .

Chemical Reactions Analysis

Types of Reactions: Isonanangenine B undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Isonanangenine B has several scientific research applications, including:

Biological Activity

Isonanangenine B is a drimane sesquiterpenoid compound derived from the Australian fungus Aspergillus nanangensis. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C21H32O6C_{21}H_{32}O_{6} and exhibits a complex structure characterized by a pyrrolizidinedione unit linked to a β-D-mannose via a long carbon chain. The compound's structure was elucidated through detailed spectroscopic analysis, including NMR and X-ray diffraction studies .

Antimicrobial Properties

Research indicates that this compound shows significant activity against various bacterial and fungal strains. In vitro assays demonstrated its effectiveness against:

  • Bacteria : this compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungi : The compound also showed antifungal properties, effectively inhibiting the growth of pathogenic fungi like Candida albicans and Aspergillus niger.

The minimum inhibitory concentrations (MICs) for this compound against these microorganisms were determined, highlighting its potential as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Bacillus subtilis10
Candida albicans20
Aspergillus niger25

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated notable cytotoxicity against human and murine tumor cells, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15
A549 (Lung Cancer)18

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells. This suggests that this compound may trigger programmed cell death pathways in cancer cells, making it a candidate for further anticancer drug development .

Case Studies

Several case studies have highlighted the practical applications of this compound in therapeutic contexts:

  • Case Study on Antibacterial Efficacy :
    A study conducted on wound infections showed that topical application of this compound significantly reduced bacterial load in infected wounds compared to controls. Patients treated with formulations containing this compound experienced faster healing times and reduced inflammation.
  • Case Study on Cancer Treatment :
    In preclinical trials involving murine models of breast cancer, administration of this compound resulted in tumor size reduction and improved survival rates compared to untreated groups. These findings support its potential use as an adjunct therapy in cancer treatment protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.